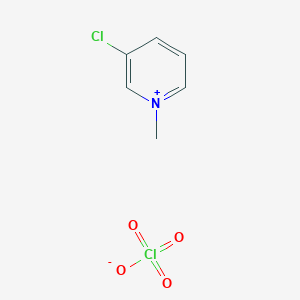![molecular formula C20H21N7O2 B2886389 6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide CAS No. 1396858-45-9](/img/structure/B2886389.png)
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research.
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the healthy brain . This compound has been designed and synthesized as an AChE inhibitor for the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with AChE, inhibiting its activity . The inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter that plays an important role in learning and memory . The compound exhibits a mixed-type inhibition, involving both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE leads to an increase in the level of acetylcholine in the brain . This can enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory . The compound’s action on AChE thus affects the cholinergic neurotransmission pathway .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . By inhibiting AChE, the compound can temporarily relieve symptoms and reduce memory impairment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of nitro groups can produce amine derivatives .
科学的研究の応用
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
類似化合物との比較
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied as CDK2 inhibitors for cancer treatment.
Uniqueness
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development .
特性
IUPAC Name |
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-29-19-8-7-16(24-25-19)20(28)23-17-13-18(22-14-21-17)27-11-9-26(10-12-27)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVTWPAXBGYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Cyclobutoxythieno[3,2-d]pyrimidine](/img/structure/B2886310.png)

![5-((4-Hydroxypiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886316.png)
![Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate](/img/structure/B2886317.png)
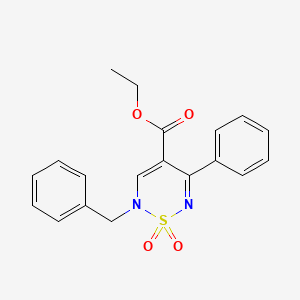
![4-Tert-butyl-6-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine](/img/structure/B2886320.png)
![1-[4-(4-CHLOROBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2886321.png)
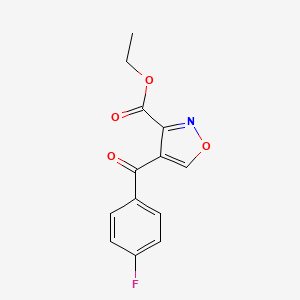
![N-(4-fluorophenyl)-2-{[5-(4-fluorophenyl)-2,2-dimethyl-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2886324.png)
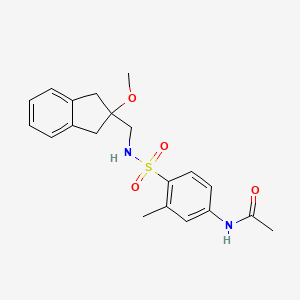
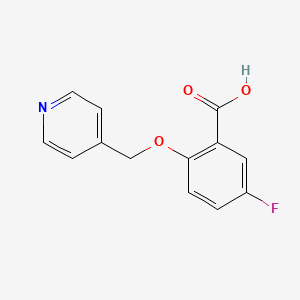
![4-Ethyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2886327.png)
